Monobutyryl cyclic AMP
Overview
Description
Monobutyryl cyclic AMP (mb-cAMP) is a derivative of cyclic AMP (cAMP), a secondary messenger molecule that plays a crucial role in intracellular signal transduction. Mb-cAMP is synthesized by the addition of a butyryl group to the 3'-OH position of cAMP. This modification increases its stability and enhances its ability to activate protein kinase A (PKA), leading to downstream effects on cellular processes.
Scientific Research Applications
Neurological Applications : Monobutyryl cyclic AMP and its derivatives have been used in neurological studies. For instance, N-monobutyryl-cyclic 3′,5′ monophosphate altered the morphology and biochemistry of cultured foetal rat brain cells, suggesting potential applications in neurodevelopmental research (Shapiro, 1973).
Cardiovascular Research : In cardiovascular research, topical dibutyryl cyclic AMP reversed experimental cerebral vasospasm in cats, indicating potential uses in managing postoperative complications of subarachnoid hemorrhage (Peterson, Searle, Mandy, & Leblanc, 1973). Additionally, dibutyryl cyclic AMP impacted potassium contractures in cat papillary muscles, suggesting a role in modulating myocardial relaxation processes (Meinertz, Nawrath, & Scholz, 1976).
Cancer Research : In cancer research, N6-monobutyryl cyclic AMP and dibutyryl cyclic AMP inhibited the proliferation of trophoblast cells, highlighting their potential in studying and possibly treating certain types of cancer (Barker & Isles, 1977).
Cellular and Molecular Biology : These compounds have been used to study cellular morphology changes and regulation of gene expression. For instance, dibutyryl cyclic AMP induced rapid transcriptional inactivation of certain genes in HL-60 cells, providing insights into the cyclic AMP-mediated control of cell growth and differentiation (Trepel et al., 1987).
Renal and Metabolic Studies : In renal studies, metabolism of dibutyryl cyclic AMP in rat kidneys was explored, revealing insights into its clearance and conversion to N6-monobutyryl adenosine (Coulson & Harrington, 1979).
Future Directions
properties
IUPAC Name |
N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDLMUKSMHEQT-FRJWGUMJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent) | |
Record name | Monobutyryl cyclic AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60927103 | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Monobutyryl cyclic AMP | |
CAS RN |
13117-60-7, 33116-16-4 | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13117-60-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Monobutyryl cyclic AMP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.697 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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